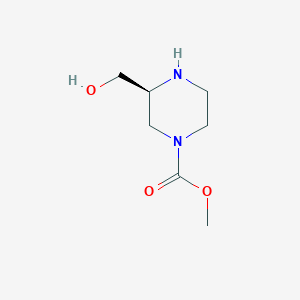

Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate

Description

Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a hydroxymethyl group at the (3S)-position and a methyl ester at the 1-carboxylate position. Its stereochemistry and functional groups make it a versatile intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor-targeting agents.

Properties

IUPAC Name |

methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJXZRIRRSAAC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCN[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576249 | |

| Record name | Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126766-61-8 | |

| Record name | 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, methyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126766-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

This approach mirrors the synthesis of (R)-1-Boc-3-hydroxymethyl piperazine, substituting (S)-glycidol for (R)-glycidol to invert stereochemistry and replacing Boc protection with methyl carboxylation.

Step 1: Piperazine Ring Formation

Ethylenediamine reacts with (S)-glycidol under basic conditions (potassium carbonate) in the presence of copper chromite (CuCr₂O₄) as a catalyst. The epoxide ring opens regioselectively, forming (3S)-3-hydroxymethylpiperazine.

Key Conditions :

Step 2: Methyl Carboxylation

The secondary amine at the 1-position is selectively protected using methyl chloroformate (ClCO₂Me) under alkaline conditions.

Optimization Data :

Advantages and Limitations

-

Advantages : High stereochemical fidelity due to chiral pool starting material ((S)-glycidol); scalability demonstrated in patent examples.

-

Limitations : Requires toxic dimethylbenzene as solvent; copper chromite poses disposal challenges.

Method 2: Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Process Overview

Racemic 3-hydroxymethylpiperazine-1-carboxylate is synthesized via non-stereoselective routes, followed by resolution using chiral acids (e.g., L-tartaric acid).

Step 1: Synthesis of Racemic Intermediate

Piperazine-1-carboxylate is functionalized with hydroxymethyl via Mannich reaction:

Step 2: Resolution with L-Tartaric Acid

The racemic mixture is treated with L-tartaric acid in ethanol, precipitating the (3S)-diastereomeric salt. Freebase liberation yields the enantiopure product.

Performance Metrics :

| Metric | Value |

|---|---|

| Diastereomeric Excess | 92–95% ee |

| Overall Yield | 40–45% |

Critical Analysis

-

Cost Efficiency : Lower yields compared to asymmetric synthesis.

-

Industrial Relevance : Preferred for small-scale API production due to simplicity.

Method 3: Enzymatic Asymmetric Synthesis

Biocatalytic Hydroxymethylation

Lipase-mediated kinetic resolution of racemic hydroxymethyl precursors offers an eco-friendly alternative. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (3R)-enantiomer, leaving the (3S)-isomer unreacted.

Reaction Scheme :

Process Data :

| Parameter | Value |

|---|---|

| Conversion | 48% (theoretical max: 50%) |

| ee (Product) | >99% |

| Solvent | TBME |

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic and Antitumor Activity

Piperazine derivatives, including methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate, have been investigated for their potential as antibiotics and antitumor agents. Research indicates that these compounds can interact with biological targets to inhibit bacterial growth and cancer cell proliferation. For instance, studies have shown that modifications in the piperazine ring can enhance the efficacy of these compounds against various pathogens and tumor cells .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable in the pharmaceutical industry for developing new drugs. The synthesis of derivatives from this compound can lead to compounds with improved therapeutic profiles .

Chemical Synthesis

Versatile Synthetic Routes

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that utilize readily available starting materials. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce costs. For example, the use of chiral catalysts has been explored to enhance selectivity during synthesis, leading to higher purity products suitable for pharmaceutical applications .

Case Study: Synthesis Methodology

A notable study outlined an efficient synthesis method that utilizes ethylenediamine and (S)-glycidol as starting materials. This approach not only simplifies the process but also increases the yield significantly compared to traditional methods. The resulting product demonstrated high purity and effectiveness as a synthetic intermediate for further derivatization .

Biological Studies

Mechanism of Action

Research into the biological mechanisms of this compound has revealed its potential role in modulating various biological pathways. For instance, studies indicate that it may act as an inhibitor of specific enzymes involved in disease processes, making it a candidate for drug development targeting metabolic disorders and cancers .

Clinical Trials and Drug Development

Several derivatives of piperazine compounds are currently undergoing clinical trials for their efficacy against diseases such as cancer and bacterial infections. The structural characteristics of this compound contribute to its pharmacological properties, making it a focus of ongoing research aimed at discovering new therapeutic agents .

Toxicology and Safety Assessments

As with any pharmaceutical compound, understanding the safety profile of this compound is crucial. Toxicological studies are essential to evaluate its safety for human use and potential side effects. Preliminary data suggest that while it exhibits promising biological activity, comprehensive toxicological evaluations are necessary before advancing to clinical applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Key Observations :

- The target compound’s hydroxymethyl group may enhance polar interactions in enzymatic binding pockets, whereas dichlorophenyl () or xanthone () groups prioritize hydrophobic interactions with receptors.

- Stereochemistry critically influences activity. For example, the (3S)-configuration in the target compound contrasts with the (R)-configuration in GR-89,696 (), which exhibits nanomolar affinity for κ-opioid receptors .

Biological Activity

Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate is a significant compound in medicinal chemistry, primarily due to its role as a building block for biologically active molecules and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a hydroxymethyl group at the 3-position and a methyl ester at the 1-position. This unique structure enhances its reactivity and ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₃ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 126766-61-8 |

| Solubility | Soluble in water |

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins. Its ester functionality may also influence its pharmacokinetic properties, such as absorption and metabolism.

Pharmacological Applications

Research indicates that this compound serves as a precursor for various bioactive compounds, particularly in drug development. Notably, it has been explored for:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, although specific mechanisms remain under investigation.

- Neuropharmacology : It has been identified as a candidate for modulating neurotransmitter systems, particularly in relation to dopamine receptors, which may have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

- Synthesis and Characterization : A study demonstrated the synthesis of this compound and its derivatives, highlighting their potential as drug candidates in treating conditions like tuberculosis and other infections .

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit varying degrees of antibacterial activity. For instance, compounds synthesized from this compound demonstrated significant inhibition of Mycobacterium tuberculosis growth .

- Pharmacokinetics : Pharmacokinetic studies in animal models revealed favorable absorption characteristics and distribution profiles for formulations containing this compound, indicating potential for further development in clinical settings .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Piperazine | Basic structure without functional groups | Limited biological activity |

| N-Methylpiperazine | Methylated nitrogen enhances lipophilicity | Moderate receptor interaction |

| Hydroxymethylpiperazine | Contains hydroxymethyl but lacks ester functionality | Variable activity depending on modifications |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of piperazine derivatives often employs nucleophilic substitution or coupling reactions. For stereochemical control, chiral pool synthesis or asymmetric catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination) can be utilized. For example, tert-butyl-protected intermediates (common in piperazine synthesis) are deprotected under acidic conditions to yield the final compound . Stereochemical validation requires chiral HPLC or X-ray crystallography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and exact mass (e.g., exact mass 292.168788 as in related piperazines) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry, while X-ray crystallography (e.g., PDB ID: 4NOS co-crystallization) provides definitive structural confirmation .

Q. How should researchers assess the in vitro biological activity of this compound, given its structural similarity to bioactive piperazines?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., iNOS inhibition, as co-crystallized in 4NOS) . Compare activity to analogs like (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide, using dose-response curves and IC₅₀ calculations .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with iNOS?

- Methodological Answer : Use software like Maestro-2018 for docking. Prepare the protein (remove water, add hydrogens) and ligand (LigPrep optimization). Select the iNOS active site (defined by co-crystallized ligand interactions in 4NOS) and employ XP docking precision. Validate results with binding free energy calculations (e.g., MM-GBSA) .

Q. What strategies resolve contradictions between crystallographic data and computational docking results for this compound?

- Methodological Answer : Reconcile discrepancies by analyzing protein flexibility (e.g., molecular dynamics simulations) and solvent effects. Cross-validate docking poses with mutagenesis studies targeting residues in the iNOS active site .

Q. How does the hydroxymethyl group at the 3S position influence structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with modifications to the hydroxymethyl group (e.g., methylation, oxidation). Compare inhibitory activity against iNOS using enzymatic assays. Molecular dynamics can reveal hydrogen-bonding interactions critical for binding .

Q. What experimental approaches are recommended to evaluate the compound’s metabolic stability and potential off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.